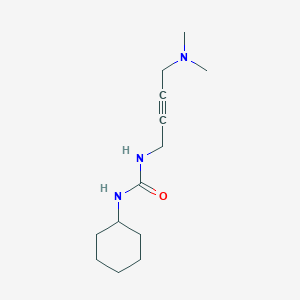

1-Cyclohexyl-3-(4-(dimethylamino)but-2-yn-1-yl)urea

Description

1-Cyclohexyl-3-(4-(dimethylamino)but-2-yn-1-yl)urea is a synthetic organic compound with a unique structure that combines a cyclohexyl group, a dimethylamino group, and a but-2-yn-1-yl group attached to a urea moiety

Properties

IUPAC Name |

1-cyclohexyl-3-[4-(dimethylamino)but-2-ynyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O/c1-16(2)11-7-6-10-14-13(17)15-12-8-4-3-5-9-12/h12H,3-5,8-11H2,1-2H3,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGCULOQVPAWMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CCNC(=O)NC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(4-(dimethylamino)but-2-yn-1-yl)urea typically involves the reaction of cyclohexyl isocyanate with 4-(dimethylamino)but-2-yn-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(4-(dimethylamino)but-2-yn-1-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the dimethylamino group.

Scientific Research Applications

1-Cyclohexyl-3-(4-(dimethylamino)but-2-yn-1-yl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(4-(dimethylamino)but-2-yn-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

1-Cyclohexyl-3-(4-(dimethylamino)phenyl)urea: Similar structure but with a phenyl group instead of a but-2-yn-1-yl group.

1-Cyclohexyl-3-(4-(dimethylamino)butyl)urea: Similar structure but with a butyl group instead of a but-2-yn-1-yl group.

Uniqueness

1-Cyclohexyl-3-(4-(dimethylamino)but-2-yn-1-yl)urea is unique due to the presence of the but-2-yn-1-yl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Biological Activity

1-Cyclohexyl-3-(4-(dimethylamino)but-2-yn-1-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

where the cyclohexyl group provides hydrophobic characteristics, while the dimethylamino and butynyl groups may contribute to its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives with structural similarities to 1-Cyclohexyl-3-(4-(dimethylamino)but-2-yn-1-yl)urea have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of related compounds:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HeLa | 5.0 |

| Compound B | MCF-7 | 3.2 |

| 1-Cyclohexyl-3-(4-(dimethylamino)but-2-yn-1-yl)urea | A549 | TBD |

Note: TBD indicates that specific data for this compound is currently unavailable.

The mechanism of action for compounds similar to 1-Cyclohexyl-3-(4-(dimethylamino)but-2-yn-1-y)urea often involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Docking studies suggest that these compounds may interact with the colchicine binding site on tubulin, disrupting microtubule dynamics essential for mitosis .

Study 1: Inhibition of Tumor Growth

In a recent study, a compound structurally related to 1-Cyclohexyl-3-(4-(dimethylamino)but-2-yn-1-y)urea was tested in vivo for its ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor volume compared to control groups, demonstrating potential as an effective anticancer agent.

Study 2: Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of similar urea derivatives. Compounds with a similar scaffold have shown promise in reducing inflammatory markers in vitro and in animal models. The modulation of cytokine production and inhibition of NF-kB signaling pathways were noted as key mechanisms .

Q & A

Q. What are the key considerations for synthesizing 1-Cyclohexyl-3-(4-(dimethylamino)but-2-yn-1-yl)urea?

Synthesis typically involves multi-step organic reactions. For example, urea derivatives are often prepared via coupling reactions between amines and isocyanates or carbodiimides. Critical parameters include temperature control (e.g., maintaining 0–5°C during exothermic steps), solvent selection (e.g., DMF or acetonitrile for polar intermediates), and purification via column chromatography or recrystallization . The dimethylamino-butynyl moiety may require protection-deprotection strategies to avoid side reactions.

Q. How is the structural integrity of this compound verified post-synthesis?

A combination of analytical techniques is used:

- NMR spectroscopy (¹H/¹³C) confirms substituent connectivity and purity.

- HPLC-MS quantifies purity and detects trace impurities.

- X-ray crystallography (if crystallizable) provides absolute stereochemical configuration, as seen in analogous urea derivatives .

- FT-IR validates functional groups (e.g., urea carbonyl stretch at ~1650–1700 cm⁻¹) .

Q. What preliminary assays are recommended to assess its biological activity?

Initial screening includes:

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric/colorimetric readouts.

- Cellular viability assays (e.g., MTT or ATP-based luminescence) to evaluate cytotoxicity.

- Binding affinity studies (SPR or ITC) to quantify interactions with target proteins. Dose-response curves and IC₅₀ calculations are critical for prioritizing lead optimization .

Advanced Research Questions

Q. How can computational methods optimize the compound’s pharmacokinetic properties?

- Molecular docking (e.g., AutoDock Vina) identifies binding poses and key residues in target proteins.

- QSAR models correlate structural features (e.g., dimethylamino hydrophilicity, cyclohexyl lipophilicity) with ADMET properties.

- MD simulations predict stability of ligand-receptor complexes over time. Tools like PyMOL and Schrödinger Suite are used for visualization and free energy calculations .

Q. What strategies resolve contradictions in reported biological activity across studies?

Discrepancies may arise from:

- Assay conditions (e.g., buffer pH, ATP concentration in kinase assays).

- Cellular models (primary vs. immortalized cells).

- Substituent effects (e.g., dimethylamino vs. trimethylamino analogs altering solubility). Systematic meta-analysis of raw data, coupled with dose-response standardization , can isolate confounding variables .

Q. How is structure-activity relationship (SAR) studied for this compound?

SAR involves synthesizing analogs with:

- Varying substituents (e.g., replacing cyclohexyl with bicyclic groups).

- Isosteric replacements (e.g., dimethylamino to morpholino). Biological testing of analogs identifies critical pharmacophores. For example, bulky cyclohexyl groups may enhance target selectivity by reducing off-target binding .

Q. What advanced techniques characterize its reaction mechanisms in catalytic processes?

- Isotopic labeling (e.g., ¹⁵N/²H) tracks urea decomposition pathways.

- In situ FT-IR monitors intermediate formation during reactions.

- DFT calculations (Gaussian or ORCA) model transition states and activation energies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.